molecular formula C4H11NO B12526815 (1R)-1-Aminobutan-1-ol CAS No. 865816-22-4

(1R)-1-Aminobutan-1-ol

Katalognummer: B12526815
CAS-Nummer: 865816-22-4
Molekulargewicht: 89.14 g/mol
InChI-Schlüssel: OZHIYEINSCNALY-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-Aminobutan-1-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1R)-1-Aminobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of (1R)-1-Aminobutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions: (1R)-1-Aminobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1R)-1-Aminobutan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form (1R)-1-Aminobutan-1-amine using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (1R)-1-Aminobutan-1-chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products:

    Oxidation: (1R)-1-Aminobutan-1-one.

    Reduction: (1R)-1-Aminobutan-1-amine.

    Substitution: (1R)-1-Aminobutan-1-chloride.

Wissenschaftliche Forschungsanwendungen

(1R)-1-Aminobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism by which (1R)-1-Aminobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

    (1S)-1-Aminobutan-1-ol: The enantiomer of (1R)-1-Aminobutan-1-ol, with similar chemical properties but different biological activity.

    (1R)-1-Aminopropan-1-ol: A shorter-chain analog with similar reactivity but different physical properties.

    (1R)-1-Amino-2-butanol: A structural isomer with a different arrangement of atoms, leading to distinct chemical behavior.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or structural isomers. This makes it valuable in applications requiring precise stereochemical control.

Eigenschaften

CAS-Nummer

865816-22-4

Molekularformel

C4H11NO

Molekulargewicht

89.14 g/mol

IUPAC-Name

(1R)-1-aminobutan-1-ol

InChI

InChI=1S/C4H11NO/c1-2-3-4(5)6/h4,6H,2-3,5H2,1H3/t4-/m1/s1

InChI-Schlüssel

OZHIYEINSCNALY-SCSAIBSYSA-N

Isomerische SMILES

CCC[C@H](N)O

Kanonische SMILES

CCCC(N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.